molecular formula C22H20N4O2 B2986648 5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile CAS No. 946308-06-1

5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile

Cat. No. B2986648
CAS RN: 946308-06-1
M. Wt: 372.428
InChI Key: QRRNXYIWDCNCNO-UHFFFAOYSA-N
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Description

5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile, also known as BPOC, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthetic Methodologies

A study by Lemaire et al. (2015) describes a rapid route for the preparation of pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles starting from a 5-amino-2-phenyloxazole-4-carbonitrile building block. This synthetic approach enables the creation of a wide range of molecules, showcasing the versatility of oxazole derivatives in organic synthesis (Lemaire et al., 2015).

Antimicrobial Activities

Al‐Azmi and Mahmoud (2020) reported the successful synthesis and characterization of novel derivatives showing antimicrobial activities. This research indicates the potential of such compounds in contributing to the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Chemical Library Synthesis

Spencer et al. (2012) discussed the microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. This work emphasizes the chemical diversity achievable with oxazole derivatives, highlighting their potential for drug discovery and development (Spencer et al., 2012).

Reaction Mechanisms and Derivatives Synthesis

Shablykin et al. (2008) explored the reactions of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with nitrogen bases, revealing diverse reaction outcomes based on the type of nitrogen base used. This study contributes to the understanding of oxazole chemistry and its application in synthesizing novel compounds (Shablykin et al., 2008).

Enamine and Azaenamine Chemistry

Abdallah (2007) investigated the synthesis and reactivity of 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile, demonstrating the potential of oxazole derivatives in the synthesis of enamines and azaenamines. This research provides insights into the reactivity of oxazole derivatives and their utility in organic synthesis (Abdallah, 2007).

properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-16-7-9-17(10-8-16)20-24-19(15-23)22(28-20)26-13-11-25(12-14-26)21(27)18-5-3-2-4-6-18/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRNXYIWDCNCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile

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